Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid

描述

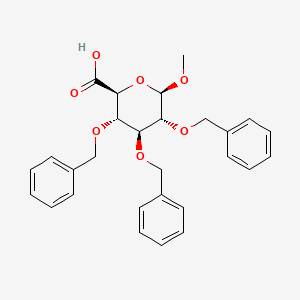

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its glucopyranosiduronic acid backbone, which is modified with phenylmethyl groups at the 2, 3, and 4 positions. These modifications impart unique chemical properties to the compound, making it valuable for research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid typically involves the protection of hydroxyl groups on the glucopyranosiduronic acid followed by selective benzylation. The reaction conditions often include the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure consistency and quality. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

化学反应分析

Types of Reactions

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

科学研究应用

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-glucopyranosiduronic acid (CAS Number: 4356-82-5) is a complex organic compound with significant potential in various scientific research applications. This article explores its applications in fields such as medicinal chemistry, biochemistry, and materials science, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a drug delivery agent due to its ability to modify the pharmacokinetics of therapeutic compounds. The phenylmethyl groups can enhance the lipophilicity of conjugated drugs, promoting better absorption and bioavailability.

Case Study: Drug Delivery Systems

A study published in Organic Letters explored the synthesis of glycoside derivatives for targeted drug delivery. The incorporation of methyl glucopyranosiduronic acid derivatives demonstrated improved cellular uptake and retention in cancer cells, indicating promising applications in cancer therapy .

Biochemical Research

In biochemical research, this compound is utilized to study glycosylation processes and enzyme interactions. Its structural similarity to natural glycosides allows researchers to investigate the mechanisms of enzyme catalysis and substrate specificity.

Case Study: Enzyme Substrate Interaction

Research conducted by Wan et al. (2019) highlighted the role of glucopyranosiduronic acids in modulating enzyme activity. The study showed that methylated derivatives could serve as effective substrates for glycosyltransferases, providing insights into carbohydrate metabolism .

Materials Science

The unique properties of this compound make it suitable for developing biocompatible materials. Its ability to form hydrogels can be leveraged in tissue engineering and regenerative medicine.

Case Study: Hydrogel Formation

A recent investigation demonstrated that incorporating this compound into polymer matrices resulted in hydrogels with enhanced mechanical properties and biocompatibility. These hydrogels showed potential as scaffolds for cell growth and tissue repair .

作用机制

The mechanism by which Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. The phenylmethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

相似化合物的比较

Similar Compounds

- Methyl 2,3,4-tris-O-(methyl)-beta-D-Glucopyranosiduronic acid

- Methyl 2,3,4-tris-O-(ethyl)-beta-D-Glucopyranosiduronic acid

- Methyl 2,3,4-tris-O-(propyl)-beta-D-Glucopyranosiduronic acid

Uniqueness

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid is unique due to the presence of phenylmethyl groups, which impart distinct chemical properties compared to its analogs. These properties include enhanced stability, solubility, and reactivity, making it a valuable compound for various applications .

生物活性

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-glucopyranosiduronic acid (CAS No. 4356-82-5) is a complex organic compound notable for its diverse biological activities and applications in various scientific fields. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a glucopyranosiduronic acid backbone modified with phenylmethyl groups at the 2, 3, and 4 positions. The molecular formula is with a molecular weight of approximately 478.53 g/mol .

Key Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 478.53 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 626.2 °C at 760 mmHg |

| LogP | 4.1985 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenylmethyl modifications enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating processes such as glycosylation and cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, which could be leveraged for therapeutic applications in infectious diseases .

Antimicrobial Effects

Several studies have explored the antimicrobial potential of glucopyranosiduronic acids and their derivatives. For instance:

- Study Findings : A recent investigation demonstrated that derivatives similar to this compound showed significant inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities:

- Research Data : In vitro assays indicated that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To assess the effectiveness of this compound against foodborne pathogens.

- Methodology : Bacterial cultures were treated with varying concentrations of the compound.

- Results : The study found a dose-dependent inhibition of bacterial growth, particularly for Salmonella spp., highlighting its potential as a food preservative.

-

Case Study on Antioxidant Effects :

- Objective : Evaluate the antioxidant potential in cellular models.

- Methodology : Cell lines were exposed to oxidative stress conditions with and without the compound.

- Results : The compound significantly reduced oxidative damage markers compared to controls.

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing Methyl 2,3,4-tris-O-(phenylmethyl)-β-D-Glucopyranosiduronic acid, and how are they addressed methodologically?

- Answer: The synthesis involves selective protection of hydroxyl groups and stereochemical control during glycosylation. The phenylmethyl (benzyl) groups at positions 2, 3, and 4 protect the hydroxyls from undesired reactivity, while the uronic acid moiety is introduced via oxidation of the primary alcohol. A critical challenge is avoiding anomerization during glycosidic bond formation. Using SnCl₄ as a catalyst, researchers have observed that 1,2-trans-glycosides can anomerize to 1,2-cis products under specific conditions . To mitigate this, reaction parameters like temperature (-5°C to room temperature) and solvent (CH₂Cl₂ or THF) are tightly controlled .

Q. How is the stereochemical purity of the compound validated post-synthesis?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to confirm the β-configuration of the glycosidic bond and the absence of α-anomers. For example, the coupling constant (J) between H1 and H2 in β-D-glucopyranosides is typically 7–8 Hz, distinguishing it from α-anomers (J ≈ 3–4 Hz) . High-performance liquid chromatography (HPLC) with chiral columns further ensures enantiomeric purity .

Advanced Research Questions

Q. What mechanistic insights explain the anomerization of β-D-glucopyranosiduronic acid derivatives under SnCl₄ catalysis?

- Answer: SnCl₄ promotes anomerization via a dual mechanism: (i) transient formation of a glycosyl oxocarbenium ion intermediate, allowing stereochemical inversion, and (ii) stabilization of the transition state through coordination with the uronic acid’s carboxylate group. Studies show that β-D-glucopyranosiduronic acids anomerize faster than their esterified counterparts due to enhanced oxocarbenium ion stability . Hydrolysis rates of the glycosidic bond correlate with anomerization rates, suggesting a shared intermediate .

Q. How do structural modifications (e.g., aglycon substituents) influence the hydrolysis kinetics of β-D-glucopyranosiduronic acids?

- Answer: Hydrolysis rates depend on the electron-withdrawing/donating nature of the aglycon. For instance, bulky or electron-deficient aglycons (e.g., nitrobenzoyl derivatives) slow hydrolysis by sterically hindering nucleophilic attack or destabilizing the oxocarbenium ion. Experimental data show a 10-fold difference in hydrolysis rates between derivatives with electron-rich (e.g., methoxyphenyl) and electron-poor aglycons .

Q. What strategies are employed to synthesize hyaluronic acid oligosaccharides using this compound as a building block?

- Answer: The compound serves as a uronic acid donor in fluorous-assisted synthesis. For example:

- Step 1: Condensation with a protected glucosamine donor (e.g., 2-deoxy-2-trichloroacetamido-D-glucopyranose) yields disaccharide intermediates.

- Step 2: Sequential deprotection (e.g., LiOH-mediated saponification) and re-protection (e.g., benzoylation) enable elongation to tetra- or hexasaccharides .

- Critical Note: The benzyl groups on the uronic acid must remain intact until final global deprotection to prevent premature oxidation .

Q. Contradictions and Resolutions

- Contradiction: reports faster anomerization of β-D-glucopyranosiduronic acids compared to esters, while emphasizes stability under fluorous synthesis conditions.

Q. Methodological Recommendations

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O7/c1-31-28-26(34-19-22-15-9-4-10-16-22)24(33-18-21-13-7-3-8-14-21)23(25(35-28)27(29)30)32-17-20-11-5-2-6-12-20/h2-16,23-26,28H,17-19H2,1H3,(H,29,30)/t23-,24-,25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRUVHJHQXLZGX-YYDZWWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。